molecular formula C13H11Cl2N3O B4539309 N-(3,5-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea

N-(3,5-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea

Cat. No. B4539309
M. Wt: 296.15 g/mol
InChI Key: HDOKMZSQRSIXLJ-UHFFFAOYSA-N
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Description

Urea derivatives, including N-substituted ureas, have attracted significant attention due to their diverse chemical and physical properties. These compounds serve as key intermediates in the synthesis of various organic molecules, demonstrating a wide range of applications in materials science, pharmaceuticals, and agriculture.

Synthesis Analysis

Urea derivatives are typically synthesized through the reaction of an isocyanate with an amine. The synthesis process can vary depending on the substituents attached to the urea nitrogen atoms, which influence the compound's reactivity and the conditions required for its synthesis. For example, N,N'-dichlorobis(2,4,6-trichlorophenyl)urea has been used as an efficient reagent for N-chlorination of amino esters, amides, and peptides, suggesting that similar methodologies could be applicable for synthesizing N-(3,5-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea (Sathe, Karade, & Kaushik, 2007).

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for understanding their chemical behavior. Studies often employ X-ray crystallography, NMR, and IR spectroscopy to analyze the structure. For instance, the crystal structure and bioactivities of related compounds have been characterized, revealing the importance of the urea scaffold and the substituent effects on molecular conformation and activity (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).

properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(4-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c1-8-2-3-16-12(4-8)18-13(19)17-11-6-9(14)5-10(15)7-11/h2-7H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOKMZSQRSIXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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